6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various tumor cell lines , and some have been screened for their class II c-Met inhibition activity .
Mode of Action
For instance, similar compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
Related compounds have been found to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions. Additionally, this compound has been found to bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis (programmed cell death). Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases, which disrupts phosphorylation events critical for signal transduction pathways. This inhibition can prevent the activation of downstream signaling molecules, thereby altering cellular responses. Additionally, this compound can bind to specific DNA sequences, influencing the transcription of genes involved in cell cycle regulation and apoptosis. This binding can lead to either the activation or repression of target genes, depending on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to a decrease in its efficacy and potency. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects while still exerting its biochemical effects. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage). These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, this compound can be transported into the cell via organic cation transporters, which are proteins that facilitate the uptake of positively charged molecules. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect mitochondrial function and energy production by interacting with mitochondrial enzymes. The localization of this compound is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the corresponding pyrazole intermediate. This intermediate is then reacted with 2-chloroquinoline under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: A closely related compound with similar biological activities.
6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine: Another derivative with a methyl group instead of an ethyl group.
Uniqueness
6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 6-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
6-ethyl-2H-pyrazolo[3,4-b]quinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-7-3-4-10-8(5-7)6-9-11(13)15-16-12(9)14-10/h3-6H,2H2,1H3,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZISBOSPUEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC3=C(NN=C3N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265869 | |
Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462067-01-2 | |
Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462067-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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